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Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of DQP-1105,

a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors

containing GluN2C and GluN2D subunits. The information presented herein is intended to

support research and drug development efforts by providing a consolidated resource on the

compound's mechanism of action, potency, selectivity, and the experimental protocols used for

its characterization.

Introduction to DQP-1105
DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-

dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective

noncompetitive antagonist of the NMDA receptor.[1][2] Its primary mechanism of action is

through negative allosteric modulation, meaning it binds to a site on the receptor distinct from

the agonist binding site to inhibit receptor function.[3] Notably, DQP-1105 exhibits significant

selectivity for NMDA receptors incorporating the GluN2C and GluN2D subunits.[1][4][5]

Quantitative Pharmacology: Potency and Selectivity
The inhibitory activity of DQP-1105 has been quantified across various NMDA receptor

subtypes, demonstrating its preference for GluN2C and GluN2D-containing receptors. The half-

maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
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Receptor Subtype IC₅₀ (μM) Cell System Reference

GluN1/GluN2A 206 Xenopus oocytes [5]

GluN1/GluN2B 121 Xenopus oocytes [5]

GluN1/GluN2C 7.0 - 8.5 Xenopus oocytes [4][5]

GluN1/GluN2D 2.7 Xenopus oocytes [4][5]

DQP-1105 displays over 50-fold selectivity for GluN2C- and GluN2D-containing receptors

compared to those containing GluN2A or GluN2B subunits.[1][5] The inhibition by DQP-1105 is

voltage-independent and cannot be overcome by increasing the concentrations of the co-

agonists glutamate or glycine, which is consistent with a noncompetitive mechanism of action.

[1][2]

Mechanism of Action
DQP-1105 functions as a negative allosteric modulator of the NMDA receptor. Its binding is

dependent on the presence of glutamate, indicating that the binding affinity of DQP-1105 for

the receptor increases after glutamate is bound.[6][7] This results in a reduction in the

frequency of channel opening without significantly affecting the mean open time or single-

channel conductance.[1][2] This suggests that DQP-1105 stabilizes a non-conducting state of

the receptor.

It is important to note that NMDA receptors are ligand-gated ion channels, not G protein-

coupled receptors (GPCRs). Therefore, assays typically used to characterize GPCR signaling,

such as G protein activation or β-arrestin recruitment assays, are not directly applicable to the

primary mechanism of action of DQP-1105.

Signaling Pathways
The primary signaling event following the activation of NMDA receptors is the influx of calcium

ions (Ca²⁺).[8] By inhibiting the NMDA receptor, DQP-1105 reduces this influx of Ca²⁺.

Downstream signaling cascades that are typically activated by NMDA receptor-mediated Ca²⁺

entry would consequently be attenuated by DQP-1105. While NMDA receptor activation has

been shown to indirectly influence cyclic AMP (cAMP) levels in some neuronal systems, the
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direct interaction of DQP-1105 is with the ion channel itself and not with the adenylyl cyclase

enzyme.[6]
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DQP-1105 inhibits NMDA receptor-mediated calcium influx.

Experimental Protocols
The in vitro characterization of DQP-1105 pharmacology predominantly relies on

electrophysiological techniques to measure ion channel function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is used to study the activity of ion channels expressed in the membrane of

Xenopus oocytes.

Methodology:

Oocyte Preparation:Xenopus laevis oocytes are harvested and treated with collagenase to

remove the follicular layer.
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cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired

NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

Electrophysiological Recording:

An oocyte is placed in a recording chamber and perfused with a recording solution.

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential

and the other to inject current.

The membrane potential is clamped at a holding potential (e.g., -70 mV).

Agonists (glutamate and glycine) are applied to activate the NMDA receptors, and the

resulting current is measured.

DQP-1105 is co-applied with the agonists at varying concentrations to determine its

inhibitory effect and calculate the IC₅₀.
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Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Whole-Cell Patch-Clamp Recording in Mammalian Cells
This technique allows for the recording of ion channel activity in cultured mammalian cells,

such as Human Embryonic Kidney (HEK293) cells, which are transiently or stably expressing

the NMDA receptor subunits of interest.
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Methodology:

Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids

containing the cDNA for the NMDA receptor subunits.

Cell Plating: Transfected cells are plated onto coverslips for recording.

Electrophysiological Recording:

A coverslip with cells is placed in a recording chamber on an inverted microscope and

perfused with an external solution.

A glass micropipette filled with an internal solution is used to form a high-resistance seal

with the membrane of a single cell.

The membrane patch is then ruptured to gain "whole-cell" access, allowing control of the

membrane potential.

The cell is voltage-clamped at a specific holding potential.

A fast perfusion system is used to apply agonists and DQP-1105 to the cell.

The resulting currents are recorded and analyzed to determine the effect of DQP-1105 on

receptor function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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